ethyl 2-cyano-3-(2-furoylamino)acrylate

Description

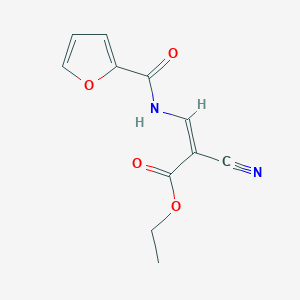

Ethyl 2-cyano-3-(2-furoylamino)acrylate is a cyanoacrylate derivative featuring a cyano group (-CN) at the α-position, an ethyl ester at the carboxylate terminus, and a 2-furoylamino substituent (an amide-linked furan ring) at the β-position. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYRWDFWONJEBX-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC(=O)C1=CC=CO1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The amide linkage in this compound distinguishes it from ester-linked furan derivatives (e.g., ethyl 2-cyano-3-(furan-2-yl)acrylate). This amide group likely enhances interactions with proteins or nucleic acids, as seen in similar compounds with amino or nitro substituents . Electron-withdrawing groups (e.g., -NO₂, -CF₃) in analogs like (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate increase reactivity and lipophilicity, improving membrane permeability .

Solubility and Reactivity: Polar substituents (e.g., -NHCO in furoylamino, -OH, -NH₂) enhance aqueous solubility, as observed in ethyl 2-cyano-3-(dimethylamino phenyl)acrylate . Steric effects from bulky groups (e.g., trifluoromethylphenyl in ) may reduce reactivity, whereas smaller substituents (e.g., methyl in ) balance solubility and steric accessibility.

Biological Activity Trends: Compounds with furan rings (e.g., ) often exhibit anti-inflammatory and antimicrobial properties, while pyridine or phenyl derivatives (e.g., ) show anticancer or CNS activity. The nitro group in allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate correlates with heightened antimicrobial potency , suggesting that similar electronegative groups in the target compound could amplify bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-cyano-3-(2-furoylamino)acrylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between ethyl cyanoacetate and 2-furoylamino aldehyde derivatives. Key parameters include:

- Catalyst selection : Use piperidine or ammonium acetate in ethanol under reflux (70–80°C) to promote cyclocondensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while solvent-free microwave-assisted methods reduce side products .

- Yield improvement : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product efficiently .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylate group. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software ensures accuracy .

- NMR/FTIR : H NMR (δ 1.3–1.4 ppm for ethyl CH, δ 6.8–7.5 ppm for furan protons) and FTIR (C≡N stretch at ~2200 cm, C=O at ~1700 cm) validate functional groups .

Q. How does the compound’s reactivity vary under acidic, basic, or photolytic conditions?

- Methodological Answer :

- Acidic conditions : The cyano group hydrolyzes to carboxylic acid derivatives (e.g., HCl/HO at 100°C for 6 hours) .

- Basic conditions : Ethyl ester saponification occurs (NaOH/EtOH, 60°C), yielding water-soluble carboxylate salts .

- Photostability : UV-Vis spectroscopy (λ = 254 nm exposure) reveals degradation pathways; use amber glassware to minimize photo-induced isomerization .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reactivity and biological interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity). Validate docking poses with crystallographic data from Protein Data Bank .

- DFT calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level to predict charge distribution and reactive sites for electrophilic substitution .

Q. What strategies resolve discrepancies in crystallographic data between polymorphs of structurally related compounds?

- Methodological Answer :

- R-factor analysis : Compare experimental vs. calculated diffraction patterns (e.g., R < 0.05 for high-quality data) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences in polymorphs .

Q. How does the substitution pattern on the furan or phenyl ring influence biological activity, and how is this validated experimentally?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Biological Effect | Method of Validation |

|---|---|---|

| 2-Furoyl | Enhanced enzyme inhibition (IC COX-2 = 12 µM) | In vitro COX-2 assay |

| 2,4-Dichlorophenyl | Increased cytotoxicity (IC HeLa = 8 µM) | MTT assay |

- Validation : Compare IC values across analogs using standardized assays (e.g., DPPH for antioxidant activity) .

Q. What mechanisms underlie the compound’s anti-inflammatory activity, and how are competing hypotheses tested?

- Methodological Answer :

- Mechanistic studies :

- COX-2 inhibition : Measure prostaglandin E (PGE) levels via ELISA in LPS-induced macrophages .

- NF-κB pathway : Use luciferase reporter assays to assess transcriptional activity suppression .

- Contradiction resolution : If in vitro data conflicts with in vivo results (e.g., poor bioavailability), employ pharmacokinetic studies (HPLC-MS plasma analysis) to identify metabolic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.